molecular formula C19H13ClF2N2O2 B2477714 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 338782-79-9

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2477714
CAS No.: 338782-79-9
M. Wt: 374.77
InChI Key: ALISMSVSNXSTPM-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, chlorophenyl, and difluorophenyl groups

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzyl chloride with 2,4-difluoroaniline to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or difluorophenyl groups are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • 1-[(4-fluorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-14-4-1-12(2-5-14)10-24-11-13(3-8-18(24)25)19(26)23-17-7-6-15(21)9-16(17)22/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALISMSVSNXSTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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